
(Z)-2-methylbutanal oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It derives from a 2-methylbutanal.
科学的研究の応用
1. Stereochemistry and Catalytic Activity
The stereochemistry of 2′-methylbutyrophenone oxime, including its E- and Z-isomers, has been studied for its catalytic activity. The research on these oximes reveals insights into their enantiomeric excess and their behavior in cyclopalladation reactions, which are significant in the field of organometallic chemistry and catalysis (Vatsadze et al., 2017).
2. Volatile Compounds in Plants
(Z)-2-methylbutanal oxime has been identified as a significant volatile component in the flowers of Gaura drummondii, demonstrating its role in plant biology. The study explores the nighttime variations in the volatile content of these flowers, contributing to the understanding of plant-environment interactions (Shaver et al., 1997).
3. Plant Defense Mechanisms
Research on bean plants has shown that this compound is released in response to damage by agromyzid flies. This finding is crucial in understanding plant defense mechanisms and can contribute to the development of natural pest control strategies (Wei, Zhu, & Kang, 2006).
4. Photostability in Metal Extraction
Studies on the photostability of hydroxyoxime extractants like 2-hydroxy-5-methylbenzophenone (Z)-oxime in various solvents provide insights into their application in the field of hydrometallurgy, especially in metal extraction processes (Krzyżanowska & Olszanowski, 1994).
5. Analysis in Food and Beverage
This compound has been identified in studies analyzing volatile compounds in beer and wine. These studies are significant in the food and beverage industry for flavor and quality control (Veselý et al., 2003; Culleré, Cacho, & Ferreira, 2004).
6. Plant Metabolism
Research on barley seedlings indicates the presence of cyano glucosides derived from Z-3-methylbutanal oxime, which is critical for understanding plant metabolism and potential defense mechanisms (Nielsen et al., 2002).
特性
CAS番号 |
49805-55-2 |
|---|---|
分子式 |
C5H11NO |
分子量 |
101.15 g/mol |
IUPAC名 |
(NE)-N-(2-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ |
InChIキー |
SEWWFHKIKWFJNV-GQCTYLIASA-N |
異性体SMILES |
CCC(C)/C=N/O |
SMILES |
CCC(C)C=NO |
正規SMILES |
CCC(C)C=NO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


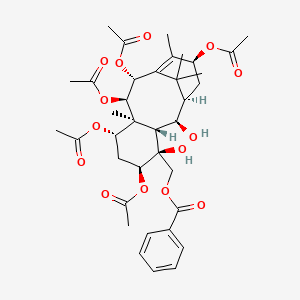
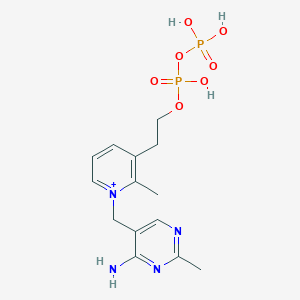
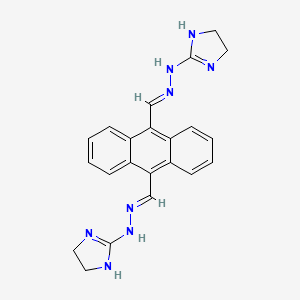

![[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea](/img/structure/B1238806.png)
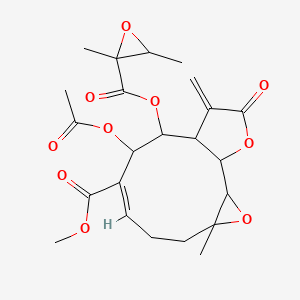

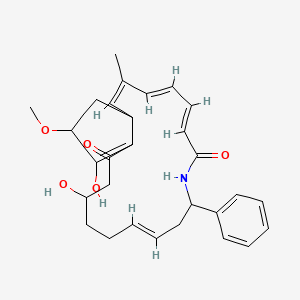
![6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1238810.png)
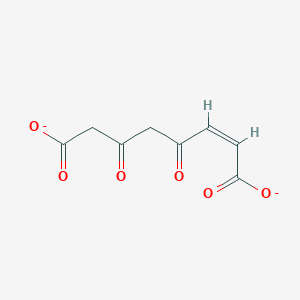
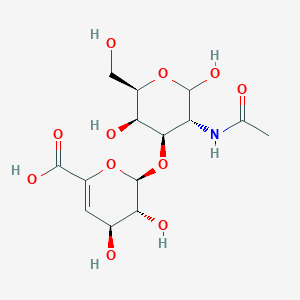

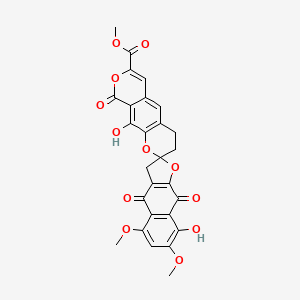
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)
